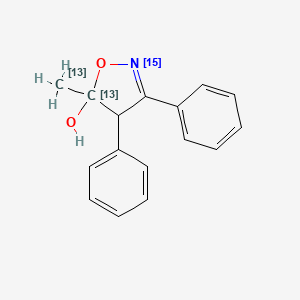
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N
Descripción general
Descripción
“4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” is a chemical compound with the molecular formula C1413C2H1515NO2 and a molecular weight of 256.27 . It is used for proteomics research . It is an intermediate for the preparation of Isotope Labelled Valdecoxib .
Molecular Structure Analysis
The molecular structure of “4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” consists of 14 carbon atoms (including 2 carbon-13 isotopes), 15 hydrogen atoms, 1 nitrogen-15 isotope, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” are not fully detailed in the available resources. It is known to be an off-white solid .Aplicaciones Científicas De Investigación
Chemical Synthesis and Applications
Cyclooxygenase-2 Inhibition
4,5-Diphenyl-4-isoxazolines, chemically related to 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol, have been studied as inhibitors of cyclooxygenase-2 (COX-2). These compounds, with different substituents, exhibit varying levels of analgesic and anti-inflammatory activities. A specific compound within this group demonstrated potent and selective COX-2 inhibition, highlighting its potential in medicinal chemistry (Habeeb, Rao, & Knaus, 2001).
Dipolar Cycloaddition Reactions
The compound has been utilized in dipolar cycloaddition reactions with diphenylnitrilimine, leading to the formation of spiro[furan-pyrazolin]ones. This demonstrates its reactivity and utility in organic synthesis, offering insights into novel chemical pathways and molecular structures (Štverková, Ẑák, & Jonas, 1995).
Anti-Tubercular Activity
N-substituted derivatives of 4,5-dihydro-1,2-oxazol-4-yl compounds have been synthesized and evaluated for their anti-tubercular activity. This research underscores the compound's potential in developing new therapeutic agents for treating tuberculosis (Dighe, Mahajan, Maste, & Bhat, 2012).
Photophysical Properties
Studies on pyrazoline derivatives with triphenyl and ester components, closely related to 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol, have shown significant solvent effects on their absorption and fluorescence properties. Such compounds are useful in understanding solvent-structure interactions and may have applications in materials science (Şenol et al., 2020).
Liquid Crystal Research
Unsymmetrical diphenylisoxazoles, which are structurally related to the compound , have been synthesized and analyzed for their mesogenic properties. This research contributes to the field of liquid crystals, exploring the effects of molecular structure on liquid crystalline phases (Brown & Styring, 2003).
Antimicrobial Activities
Triazole derivatives, including structures similar to 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol, have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the search for new antimicrobial agents, a crucial area in pharmaceutical research (Bektaş et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
5-(113C)methyl-3,4-diphenyl-(513C,215N)4H-1,2-oxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3/i1+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHVOCXHGAVHL-JZTCLKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1(C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

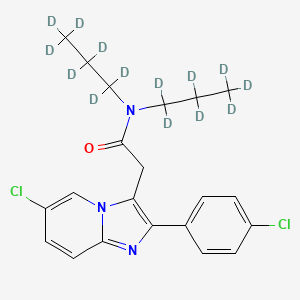
![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
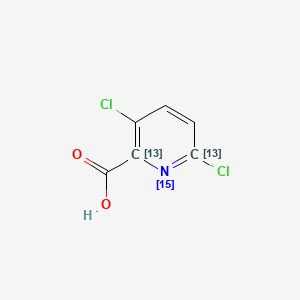
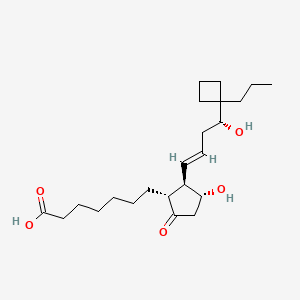

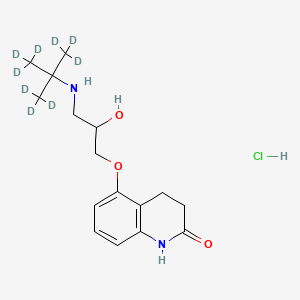
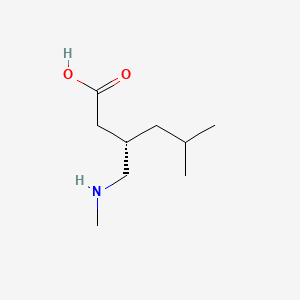

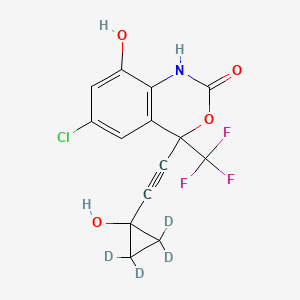
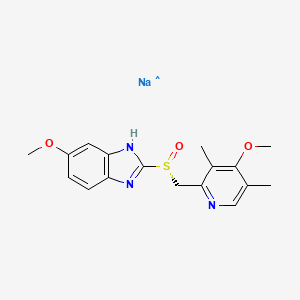
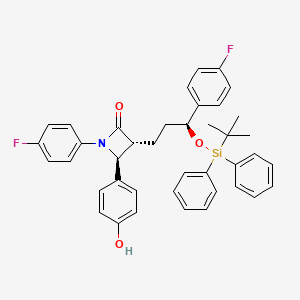
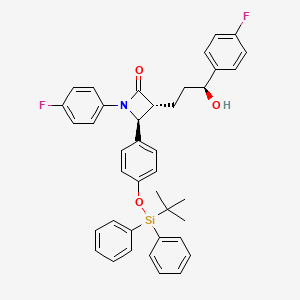
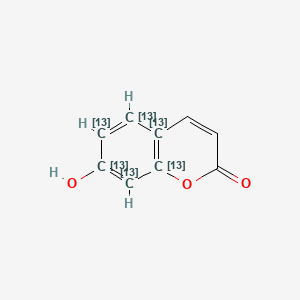
![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)